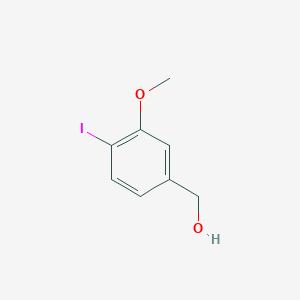

(4-Iodo-3-methoxyphenyl)methanol

Description

(4-Iodo-3-methoxyphenyl)methanol (CAS 244257-61-2, C₈H₉IO₂) is a halogenated aromatic alcohol featuring an iodine atom at the para position and a methoxy group at the meta position on the benzene ring, with a hydroxymethyl (–CH₂OH) substituent. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of IRAK4 inhibitors for inflammatory diseases . Its synthesis involves the reduction of a precursor (compound C1) using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol (MeOH), followed by acid quenching .

Properties

IUPAC Name |

(4-iodo-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPYAKZZCSYZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244257-61-2 | |

| Record name | 4-Iodo-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methoxyphenyl)methanol typically involves the iodination of 3-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form (4-Iodo-3-methoxyphenyl)methane using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: 4-Iodo-3-methoxybenzaldehyde or 4-Iodo-3-methoxybenzoic acid.

Reduction: (4-Iodo-3-methoxyphenyl)methane.

Substitution: 4-Azido-3-methoxyphenylmethanol.

Scientific Research Applications

(4-Iodo-3-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

Medicine: Research into its potential as a radiolabeled compound for imaging and diagnostic purposes is ongoing.

Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Iodo-3-methoxyphenyl)methanol exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the iodine atom can facilitate the formation of reactive intermediates, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (4-Iodo-3-methoxyphenyl)methanol and Analogues

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (–OCH₃) in this compound donates electrons via resonance, enhancing aromatic ring stability. In contrast, the trifluoromethyl group (–CF₃) in [4-Iodo-3-(trifluoromethyl)phenyl]methanol is strongly electron-withdrawing, increasing acidity of the –CH₂OH group and altering reactivity in nucleophilic substitutions . Fluoro substituents (e.g., in (4-Fluoro-2-iodophenyl)methanol) introduce electronegativity, reducing electron density on the ring and affecting regioselectivity in further substitutions .

- Hydrogen Bonding and Crystallinity: – The –CH₂OH group in this compound participates in hydrogen bonding, influencing crystal packing and solubility. Compounds like 1-(4-Hydroxy-3-iodophenyl)ethanone (with a hydroxyl group) exhibit stronger hydrogen-bonding networks compared to methoxy or trifluoromethyl analogues, as predicted by graph-set analysis of molecular crystals .

Biological Activity

(4-Iodo-3-methoxyphenyl)methanol, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of inflammatory and autoimmune diseases. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring. Its chemical formula is C9H10I O2, and it has a molecular weight of approximately 252.08 g/mol. The compound is classified under the category of aryl alcohols and exhibits unique properties that contribute to its biological activities.

Research indicates that this compound may exert its effects primarily through the inhibition of the Interleukin-1 Receptor Associated Kinase 4 (IRAK4) pathway. IRAK4 is crucial in mediating inflammatory responses initiated by Toll-like receptors (TLRs) and interleukin receptors. Inhibitors targeting IRAK4 have shown promise in treating various inflammatory conditions, including autoimmune diseases and cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This reduction was statistically significant compared to control groups .

In Vivo Studies

Animal models have further elucidated the compound's biological activity. In a study involving mice with induced arthritis, administration of this compound resulted in a marked decrease in paw swelling, indicating its potential as an anti-arthritic agent. The dosage used was 10 mg/kg administered orally twice daily, which yielded a significant reduction in inflammation markers .

Data Table: Summary of Biological Activities

| Study Type | Model | Dosage | Outcome |

|---|---|---|---|

| In Vitro | Macrophage Cell Lines | N/A | Reduced pro-inflammatory cytokines |

| In Vivo | Mice with Induced Arthritis | 10 mg/kg PO, BID | Decreased paw swelling |

| In Vivo | Serum Transfer-Induced Arthritis | 30 mg/kg PO, QD | Resistance to joint inflammation |

Case Study 1: Anti-inflammatory Effects

A study conducted by Rekhter et al. explored the effects of this compound on inflammation in a mouse model of arthritis. The results indicated that treatment led to a significant decrease in both clinical signs of arthritis and histological evidence of joint damage.

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's potential role in cancer therapy. The study revealed that this compound inhibited cell proliferation in diffuse large B-cell lymphoma cell lines by modulating IRAK4 activity, suggesting its utility as an adjunct treatment for certain hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.